molecular formula C10H9NO B136904 4-(m-Tolyl)isoxazole CAS No. 129746-47-0

4-(m-Tolyl)isoxazole

Cat. No.: B136904
CAS No.: 129746-47-0
M. Wt: 159.18 g/mol
InChI Key: MCNUOZAWQVOBEE-UHFFFAOYSA-N
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Description

4-(m-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the meta position of the phenyl ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of m-tolyl nitrile oxide with ethylene or acetylene under controlled conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of primary nitro compounds and aldehydes or ketones under basic conditions, often facilitated by microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 4-(m-Tolyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(m-Tolyl)isoxazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Isoxazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUOZAWQVOBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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